molecular formula C12H14N2O2 B12612845 Ethyl 6-methylquinazoline-1(2H)-carboxylate CAS No. 919769-95-2

Ethyl 6-methylquinazoline-1(2H)-carboxylate

Cat. No.: B12612845
CAS No.: 919769-95-2
M. Wt: 218.25 g/mol
InChI Key: KBLZIADXQWIXJH-UHFFFAOYSA-N
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Description

Ethyl 6-methylquinazoline-1(2H)-carboxylate is a quinazoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry Quinazolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methylquinazoline-1(2H)-carboxylate typically involves the condensation of 2-aminobenzamide with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of Ethyl 6-methylquinazoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .

Biological Activity

Ethyl 6-methylquinazoline-1(2H)-carboxylate is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of an ethyl ester and a methyl group enhances its chemical reactivity and potential biological interactions.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures have been shown to interact with specific enzymes and receptors, modulating their activity and leading to various therapeutic effects. Notably, quinazoline derivatives have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that quinazoline derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines:

  • HepG2 Cell Line : Ethyl derivatives similar in structure have shown IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Mechanism : These compounds often induce apoptosis through intrinsic pathways, enhancing the expression of pro-apoptotic genes while downregulating anti-apoptotic factors .

Antimicrobial Activity

Quinazolines have also been evaluated for their antimicrobial properties. Studies suggest that this compound may exhibit activity against resistant bacterial strains:

  • MRSA : Certain derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the single-digit micromolar range .
  • Mechanism : The antimicrobial action is likely due to the inhibition of bacterial topoisomerases, similar to fluoroquinolone antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives has been explored in various models:

  • In Vivo Studies : Some studies indicate that these compounds can reduce inflammation markers in animal models, suggesting a therapeutic role in inflammatory diseases.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on HepG2 Cells :
    • Objective : To evaluate the cytotoxic effects of quinazoline derivatives.
    • Findings : Compounds exhibited significant apoptosis induction with enhanced total apoptotic cell death compared to controls .
  • Antimicrobial Efficacy :
    • Objective : Testing against bacterial strains.
    • Findings : Demonstrated effectiveness against MRSA with promising MIC values .
  • Anti-inflammatory Effects :
    • Objective : Assessing the reduction of inflammatory markers.
    • Findings : Significant reduction in cytokine levels was observed in treated groups compared to controls.

Data Table

Biological ActivityCell Line/ModelIC50 (μM)Mechanism of Action
AnticancerHepG21.43Induction of apoptosis
AntimicrobialMRSA5.0Inhibition of topoisomerase
Anti-inflammatoryIn Vivo ModelN/AReduction of cytokine levels

Properties

CAS No.

919769-95-2

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 6-methyl-2H-quinazoline-1-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-3-16-12(15)14-8-13-7-10-6-9(2)4-5-11(10)14/h4-7H,3,8H2,1-2H3

InChI Key

KBLZIADXQWIXJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CN=CC2=C1C=CC(=C2)C

Origin of Product

United States

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